N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-4-methylbenzenesulfonamide
Overview
Description
N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-4-methylbenzenesulfonamide is a complex organic compound with the molecular formula C21H22N2O5S2. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-4-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-ethoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with 4-nitrobenzenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is often a sulfone derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major product depends on the nucleophile used but often results in the replacement of the sulfonamide group.
Scientific Research Applications
N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-naphthalenesulfonamide
- N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-4-nitrobenzenesulfonamide
Uniqueness
N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-4-methylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxyphenyl and methylbenzenesulfonamide groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-3-28-19-10-6-17(7-11-19)22-30(26,27)21-14-8-18(9-15-21)23-29(24,25)20-12-4-16(2)5-13-20/h4-15,22-23H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQVWKQADHGEGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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